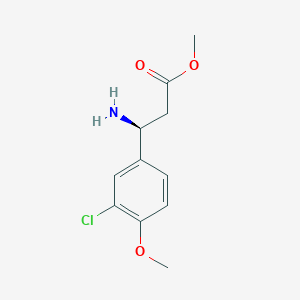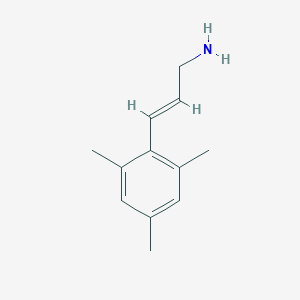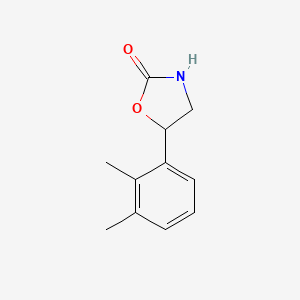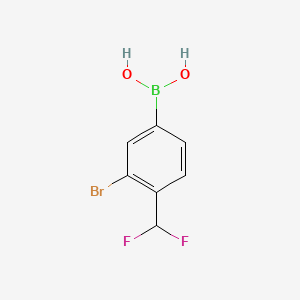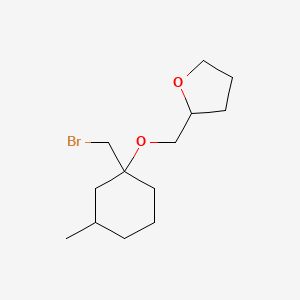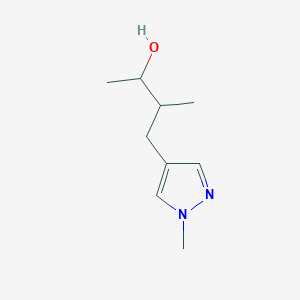
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a tetrazole ring, a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the use of catalysts such as zinc salts or Lewis acids. The reaction conditions often include moderate temperatures and the use of solvents like water or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions
Major Products: The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The tetrazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to inflammation, blood pressure regulation, and microbial growth inhibition.
類似化合物との比較
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Methyl-1H-tetrazole: Another methyl-substituted tetrazole with comparable reactivity
Uniqueness: 2-Methyl-3-(1h-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential therapeutic applications set it apart from other tetrazole derivatives .
特性
CAS番号 |
1784792-28-4 |
|---|---|
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC名 |
2-methyl-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c1-3(5(10)11)2-4-6-8-9-7-4/h3H,2H2,1H3,(H,10,11)(H,6,7,8,9) |
InChIキー |
KPWAOFHMUXXBLC-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NNN=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


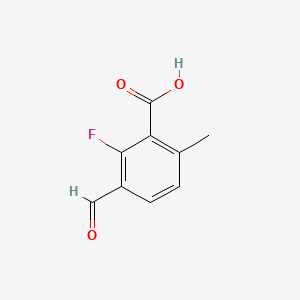

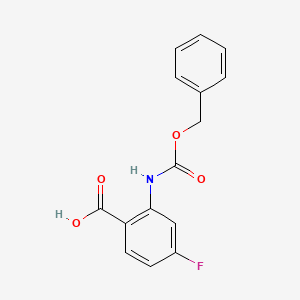
![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
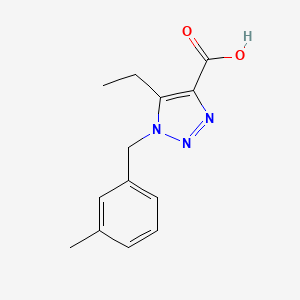

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
